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1-(Thiolan-3-yl)propan-1-one

Cat. No.: B15254425
M. Wt: 144.24 g/mol
InChI Key: OXMBGWJIDCZBCE-UHFFFAOYSA-N
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Description

1-(Thiolan-3-yl)propan-1-one ( 1187468-40-1) is a high-purity chemical compound with the molecular formula C7H12OS and a molecular weight of 144.23 g/mol . This ketone features a thiolane (tetrahydrothiophene) ring, a key heterocyclic scaffold significant in medicinal and synthetic chemistry. The structure, represented by the SMILES notation CCC(C1CSCC1)=O, integrates a propanone chain with the thiolan-3-yl group, making it a valuable building block for researchers . Its primary research applications include serving as a versatile synthon in the development of novel pharmaceutical intermediates and in heterocyclic chemistry explorations. The thiolane ring is a common motif in compounds with biological activity, and this ketone derivative is particularly useful for synthesizing more complex molecules, such as analogues of 3-amino-1-(thiolan-3-yl)propan-1-one, which can be investigated for their potential bioactive properties . Furthermore, its structure is analogous to other researched thiolan-yl compounds, like 1-[(Thiolan-3-yl)amino]propan-2-ol, underscoring its role in constructing nitrogen- and sulfur-containing derivatives for chemical biology and drug discovery programs . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage this compound to explore new chemical spaces and develop innovative solutions in synthetic and pharmaceutical chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12OS B15254425 1-(Thiolan-3-yl)propan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12OS

Molecular Weight

144.24 g/mol

IUPAC Name

1-(thiolan-3-yl)propan-1-one

InChI

InChI=1S/C7H12OS/c1-2-7(8)6-3-4-9-5-6/h6H,2-5H2,1H3

InChI Key

OXMBGWJIDCZBCE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCSC1

Origin of Product

United States

Overview of Ketone Functional Groups in Organic Synthesis

Ketones are a cornerstone of organic chemistry, defined by a carbonyl group (C=O) where the carbon atom is bonded to two other carbon atoms. chemistrytalk.org This structural feature imparts a significant polarity to the molecule, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. britannica.com This reactivity is fundamental to a vast array of synthetic transformations. britannica.comnumberanalytics.com

The versatility of ketones makes them indispensable intermediates in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals. numberanalytics.com Key reactions involving ketones include:

Nucleophilic Addition: This is a characteristic reaction where nucleophiles add to the carbonyl carbon, a process that is central to forming new chemical bonds. chemistrytalk.org For instance, the reaction of ketones with Grignard reagents is a classic method for creating tertiary alcohols. chemistrytalk.org

Reduction: Ketones can be readily reduced to form secondary alcohols using various reducing agents. numberanalytics.com

Aldol (B89426) Reactions: Ketones with α-hydrogens can participate in aldol reactions, a powerful method for carbon-carbon bond formation that yields β-hydroxy ketones. britannica.comnumberanalytics.com

Beyond their role as reactive intermediates, ketones are also utilized as industrial solvents, with acetone (B3395972) being a prominent example due to its ability to dissolve a wide range of substances and its low boiling point. chemistrytalk.orgbritannica.com The presence of a ketone functional group is also a feature in many biologically important molecules, such as the anti-inflammatory steroid, cortisone. chemistrytalk.orgbritannica.com

Significance of Thiolane Ring Systems in Chemical Research

The thiolane ring, a five-membered saturated heterocycle containing a sulfur atom, is a significant structural motif in chemistry. This ring system, also known as tetrahydrothiophene, is not merely a structural component but often imparts specific physicochemical and biological properties to the molecule it is part of. nih.gov

Thiophenes, the aromatic counterparts of thiolanes, are recognized as "privileged pharmacophores" in medicinal chemistry, meaning they are molecular frameworks that are frequently found in biologically active compounds. nih.gov Analysis of FDA-approved drugs shows a significant number of pharmaceuticals incorporating a thiophene (B33073) nucleus. nih.gov This success is partly attributed to the sulfur atom's ability to participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov The thiophene ring is often used as a bioisostere for a benzene (B151609) ring, allowing for modification of a compound's properties without losing its biological activity. wikipedia.org

In synthetic chemistry, the construction of thiolane and other cyclic thioether derivatives is an active area of research. Methods for their synthesis often involve the intramolecular cyclization of precursors containing both a sulfur nucleophile and an electrophilic carbon center. Radical cyclization reactions, for example, offer a powerful and versatile method for constructing such ring systems under mild conditions. researchgate.net

Rationale for Comprehensive Academic Investigation of 1 Thiolan 3 Yl Propan 1 One

The chemical structure of 1-(Thiolan-3-yl)propan-1-one, which combines a reactive ketone group with a thiolane ring, provides a strong rationale for its detailed academic study. The compound is a structural analog of the more studied 1-(thiophen-3-yl)propan-1-one, but with a saturated, non-aromatic thiolane ring instead of an aromatic thiophene (B33073) ring. uni.lu This seemingly small change from an aromatic to a saturated ring system can significantly alter the molecule's three-dimensional shape, electronic properties, and reactivity, making a comparative study valuable.

The investigation of this compound is warranted for several reasons:

Probing Structure-Activity Relationships: As a building block, it could be used to synthesize a variety of derivatives. Studying these derivatives could provide insight into how the specific combination of a propanone side chain and a thiolane ring influences physical, chemical, and potentially biological properties.

Exploring Novel Reactivity: The interplay between the ketone's electrophilic carbon and the thioether's sulfur atom could lead to unique intramolecular reactions or influence the reactivity of the α-carbons adjacent to the ketone.

Potential as a Synthetic Intermediate: Its bifunctional nature makes it a potentially useful precursor for more complex molecules, particularly in the synthesis of novel heterocyclic systems or as a scaffold in medicinal chemistry research.

Limited specific data is publicly available for this compound, underscoring the need for foundational research to characterize its properties.

Physicochemical Data for this compound

PropertyValue
Molecular Formula C₇H₁₂OS
IUPAC Name This compound
Synonyms 1-(tetrahydrothiophen-3-yl)propan-1-one
CAS Number 63234-87-7

Note: Experimental data such as boiling point and density are not widely reported in the literature, highlighting a gap in the fundamental characterization of this compound.

Scope and Objectives of Research Directions for 1 Thiolan 3 Yl Propan 1 One

Retrosynthetic Analysis of the this compound Structure

A retrosynthetic analysis of this compound provides a logical framework for devising potential synthetic routes by breaking the molecule down into simpler, commercially available, or easily synthesizable precursors.

Disconnection Strategies for the Carbonyl Moiety

The most apparent disconnection involves the bond between the carbonyl carbon and the thiolane ring. This leads to a propanoyl cation equivalent (an acylium ion or its synthetic equivalent) and a thiolane-3-anion equivalent. This strategy suggests a forward synthesis involving the acylation of a suitable 3-thiolanyl nucleophile.

Another key disconnection targets the bond between the carbonyl carbon and the adjacent ethyl group. This approach suggests a propanal equivalent and a 3-thiolanyl Grignard or organolithium reagent, which would then react with an appropriate electrophile.

Disconnection Strategies for the Thiolane Ring System

The thiolane ring itself can be retrosynthetically disconnected. A common strategy for forming five-membered heterocyclic rings is through intramolecular cyclization. For the thiolane ring, this could involve the cyclization of a linear precursor containing a thiol at one end and a suitable leaving group at the other, such as a 4-halo-1-mercaptobutane derivative. Another approach involves the reaction of a 1,4-dihaloalkane with a sulfide (B99878) source.

Classical Forward Synthesis Approaches to this compound

Synthesis via Acylation Reactions

A plausible route to this compound is through the acylation of a suitable thiolane precursor. One potential method is a Friedel-Crafts-type acylation. However, the saturated nature of the thiolane ring makes it a poor substrate for classical Friedel-Crafts acylation, which typically requires an aromatic ring.

A more viable acylation strategy would involve the use of an organometallic derivative of thiolane. For instance, the reaction of a 3-thiolanyl Grignard reagent or an organolithium species with propanoyl chloride or propanoic anhydride (B1165640) could, in principle, yield the desired ketone. The formation of such organometallic reagents from 3-halothiolane would be a critical step.

Alternatively, the reaction of a lithium dialkylcuprate derived from propyllithium with a thiolane-3-carboxylic acid chloride could be a potential route. Organocuprates are known to be effective for the synthesis of ketones from acid chlorides.

Synthesis via Oxidation of Secondary Alcohols

The oxidation of the corresponding secondary alcohol, 1-(thiolan-3-yl)propan-1-ol, presents a direct and common method for the synthesis of ketones. savemyexams.com A variety of oxidizing agents could be employed for this transformation, such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions. The precursor alcohol, 1-(thiolan-3-yl)propan-1-ol, could theoretically be prepared by the reaction of thiolane-3-carbaldehyde (B2696653) with an ethyl Grignard reagent or by the reduction of a suitable ester.

Precursor AlcoholOxidizing AgentProduct
1-(Thiolan-3-yl)propan-1-olPyridinium chlorochromate (PCC)This compound
1-(Thiolan-3-yl)propan-1-olSwern OxidationThis compound
1-(Thiolan-3-yl)propan-1-olDess-Martin PeriodinaneThis compound

Synthesis via Organometallic Reagents and Electrophiles

The use of organometallic reagents provides a powerful tool for carbon-carbon bond formation. mt.com A potential synthesis of this compound could involve the reaction of a 3-thiolanyl organometallic species with a suitable propanoyl electrophile. For instance, 3-lithiothiolane, which could be prepared from 3-halothiolane and a strong base, could react with propanenitrile followed by acidic workup to yield the target ketone.

Another approach involves the use of organocuprates. The reaction of a lithium dipropylcuprate with a thiolane-3-carboxylic acid derivative, such as an acid chloride or a thioester, could potentially form the desired ketone. This method is often preferred for its selectivity and tolerance of other functional groups.

Organometallic ReagentElectrophileProduct
3-Thiolanylmagnesium bromidePropanoyl chlorideThis compound
3-LithiothiolanePropanenitrileThis compound
Lithium dipropylcuprateThiolane-3-carbonyl chlorideThis compound

Synthetic Strategies for this compound: An Overview of Potential Methodologies

The synthesis of this compound, a saturated five-membered sulfur-containing heterocycle bearing a propanoyl group at the 3-position, presents a unique synthetic challenge. While direct methods for its preparation are not extensively documented in publicly available scientific literature, its synthesis can be envisioned through various established and emerging organic chemistry methodologies. This article explores potential synthetic routes, focusing on ring-closure reactions to form the thiolane nucleus, and catalytic and stereoselective approaches to introduce the desired functionality and chirality.

Computational Chemistry and Theoretical Studies of 1 Thiolan 3 Yl Propan 1 One

Molecular Dynamics Simulations

Intermolecular Interactions in Condensed Phases

The primary intermolecular forces at play would include:

Dipole-Dipole Interactions: The ketone group possesses a significant dipole moment due to the electronegativity difference between the carbon and oxygen atoms. These dipoles will align in the condensed phase, leading to attractive interactions that contribute to the substance's boiling point and viscosity.

Van der Waals Forces (London Dispersion Forces): These are present in all molecules and arise from temporary fluctuations in electron density. The size and shape of the 1-(Thiolan-3-yl)propan-1-one molecule will influence the strength of these forces.

Weak Hydrogen Bonds: While lacking strong hydrogen bond donors like -OH or -NH groups, the oxygen atom of the carbonyl group and the sulfur atom of the thiolan ring can act as weak hydrogen bond acceptors. They can interact with activated C-H bonds on neighboring molecules (C-H···O and C-H···S interactions).

A computational technique known as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions. For a related compound, 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol (DMATP), Hirshfeld analysis revealed the presence of O-H···N hydrogen bonds that form a one-dimensional network in the crystal structure. researchgate.net A similar analysis for this compound would likely highlight the significance of C-H···O and C-H···S contacts in its crystal packing.

Table 1: Potential Intermolecular Interactions in this compound

Interaction TypeDonorAcceptorRelative StrengthPredicted Significance
Dipole-DipoleCarbonyl Carbon (δ+)Carbonyl Oxygen (δ-)ModerateHigh
Van der WaalsEntire MoleculeEntire MoleculeWeakModerate
Weak Hydrogen BondAliphatic C-HCarbonyl OxygenWeakModerate
Weak Hydrogen BondAliphatic C-HThioether SulfurVery WeakLow

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity of a chemical compound based on its molecular structure. nih.gov These models establish a statistical relationship between calculated molecular descriptors and an experimentally determined reactivity parameter. nih.gov For this compound, a QSRR model could be developed to predict its reactivity in a specific reaction, for instance, its susceptibility to nucleophilic attack at the carbonyl carbon.

The development of a QSRR model typically involves the following steps:

Data Set Preparation: A series of compounds structurally related to this compound with known experimental reactivity data would be compiled.

Descriptor Calculation: A large number of molecular descriptors for each compound in the series would be calculated using computational chemistry software. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), or more advanced machine learning algorithms like Support Vector Regression (SVR) or Random Forest (RF), are used to build a model that correlates a subset of the calculated descriptors with the observed reactivity. nih.govnih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and prevent overfitting. nih.gov

QSRR models can provide valuable insights into the molecular features that govern reactivity. nih.gov For this compound, a QSRR study might reveal the relative importance of electronic effects (e.g., the partial charge on the carbonyl carbon) and steric effects (e.g., the bulkiness of the thiolan ring) in determining its reaction rates.

Table 2: Examples of Molecular Descriptors for a QSRR Model of this compound

Descriptor ClassExample DescriptorInformation Encoded
ConstitutionalMolecular WeightSize of the molecule
TopologicalWiener IndexBranching of the molecular skeleton
GeometricalMolecular Surface AreaOverall shape and size
Quantum-ChemicalHOMO/LUMO EnergiesElectron-donating/accepting ability
Quantum-ChemicalPartial Charge on Carbonyl CarbonElectrophilicity of the reaction center

Prediction of Stereochemical Outcomes of Reactions

This compound is a chiral molecule, with a stereocenter at the C3 position of the thiolan ring. Reactions involving this compound can therefore lead to the formation of stereoisomeric products. Computational chemistry provides powerful tools for predicting the stereochemical outcome of such reactions. nih.gov

A common approach is to model the transition states of the possible reaction pathways leading to the different stereoisomers. acs.org For example, in a nucleophilic addition to the carbonyl group, the nucleophile can approach from two different faces of the planar carbonyl, potentially leading to two diastereomeric products. The relative energies of the transition states for these two pathways can be calculated using quantum mechanical methods, such as Density Functional Theory (DFT). According to transition state theory, the pathway with the lower energy transition state will be kinetically favored, and the major product will be the one formed through this pathway.

Machine learning methods are also increasingly being used to predict the stereoselectivity of reactions. nih.gov These models are trained on large datasets of reactions with known stereochemical outcomes and can learn complex relationships between the structures of the reactants, catalysts, and the observed stereoselectivity. nih.gov Such a model could be applied to predict the enantiomeric or diastereomeric excess for reactions of this compound.

Table 3: Hypothetical Transition State Analysis for Nucleophilic Addition to this compound

Reaction PathwayTransition StateCalculated Relative Energy (kcal/mol)Predicted Product
Path A (Re-face attack)TS-A0.0Diastereomer A (Major)
Path B (Si-face attack)TS-B+2.5Diastereomer B (Minor)

Design and Prediction of Novel Derivatives with Enhanced Reactivity

Computational chemistry can be employed to design novel derivatives of this compound with enhanced or tailored reactivity. This is a key aspect of modern drug design and materials science. acs.org By making systematic in silico modifications to the parent structure, it is possible to predict how these changes will affect the molecule's properties.

For example, to enhance the electrophilicity of the carbonyl carbon and make it more susceptible to nucleophilic attack, electron-withdrawing groups could be introduced at various positions on the thiolan ring or the propyl chain. Conversely, to increase its stability, electron-donating groups could be added. The effects of these substitutions on the electronic structure and reactivity can be quantitatively assessed using computational methods. For instance, the partial charge on the carbonyl carbon, the LUMO energy, and the reaction barriers for a model reaction can be calculated for a series of virtual derivatives.

This computational screening allows for the prioritization of a smaller number of promising candidates for synthesis and experimental testing, thereby saving time and resources. This approach has been used to discover new heterocyclic ketones with specific biological activities, such as enzyme inhibition. nih.gov

Table 4: In Silico Design of this compound Derivatives

DerivativeModificationPredicted Effect on Carbonyl ElectrophilicityRationale
4-Fluoro-1-(thiolan-3-yl)propan-1-oneIntroduction of a fluorine atom at C4IncreasedInductive electron withdrawal by fluorine
1-(1-Oxido-thiolan-3-yl)propan-1-oneOxidation of the sulfur atom to a sulfoxide (B87167)IncreasedInductive electron withdrawal by the sulfoxide group
1-(Thiolan-3-yl)butan-1-oneExtension of the propyl chain to a butyl chainSlightly DecreasedIncreased electron-donating effect of the larger alkyl group
2-Methyl-1-(thiolan-3-yl)propan-1-oneIntroduction of a methyl group at C2DecreasedSteric hindrance around the carbonyl group

Applications of 1 Thiolan 3 Yl Propan 1 One in Synthetic Chemistry and Methodology

Advanced Analytical Methodologies for Research Purity and Quantification of 1 Thiolan 3 Yl Propan 1 One

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like 1-(Thiolan-3-yl)propan-1-one, both reverse-phase and normal-phase chromatography can be effectively employed.

Reverse-Phase HPLC Methods

In reverse-phase HPLC (RP-HPLC), a non-polar stationary phase is used in conjunction with a polar mobile phase. This mode of chromatography is particularly well-suited for the analysis of moderately polar to non-polar compounds.

For the analysis of this compound, a C18 column, which has an 18-carbon alkyl chain bonded to silica (B1680970) particles, is a common choice for the stationary phase. obrnutafaza.hrlibretexts.org The mobile phase typically consists of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. libretexts.orgscholaris.ca The retention of the compound is primarily governed by hydrophobic interactions between the analyte and the non-polar stationary phase. More polar compounds will have a higher affinity for the mobile phase and thus elute earlier, while less polar compounds will be retained longer on the column. nih.gov

To optimize the separation, a gradient elution is often employed, where the proportion of the organic solvent in the mobile phase is gradually increased over the course of the analysis. This allows for the efficient elution of compounds with a wider range of polarities. For polar ketones, starting with a higher aqueous content in the mobile phase can enhance retention. waters.com

Illustrative Reverse-Phase HPLC Parameters for Purity Analysis:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Expected Retention Time ~ 8.5 minutes

This is an interactive data table. The values are representative and may vary based on the specific instrument and exact conditions.

Normal-Phase HPLC Methods

Normal-phase HPLC (NP-HPLC) utilizes a polar stationary phase, such as silica or a diol- or cyano-bonded phase, and a non-polar mobile phase. hawach.comphenomenex.comglsciencesinc.comelementlabsolutions.com This technique is advantageous for separating isomers and for compounds that are highly soluble in non-polar organic solvents. elementlabsolutions.com In NP-HPLC, polar analytes are more strongly retained by the polar stationary phase, leading to longer retention times. unt.edu

For this compound, a silica-based column is a suitable choice. The mobile phase would typically be a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a small amount of a more polar solvent, such as isopropanol (B130326) or ethyl acetate, to modulate the retention time. youtube.com

Illustrative Normal-Phase HPLC Parameters for Isolation:

ParameterCondition
Column Silica, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.2 mL/min
Detection UV at 220 nm
Injection Volume 20 µL
Expected Retention Time ~ 6.2 minutes

This is an interactive data table. The values are representative and may vary based on the specific instrument and exact conditions.

Chiral HPLC for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the 3-position of the thiolane ring, it exists as a pair of enantiomers. The determination of the enantiomeric excess (e.e.), which is a measure of the purity of a single enantiomer, is crucial in many research contexts. Chiral HPLC is the most common method for this purpose. nih.gov

This technique employs a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown effectiveness in separating a broad range of chiral compounds, including ketones. nih.govnih.gov The separation can be performed in either normal-phase or reverse-phase mode. youtube.com

Illustrative Chiral HPLC Parameters for Enantiomeric Excess Determination:

ParameterCondition
Column Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm
Mobile Phase Hexane:Isopropanol (80:20, v/v)
Flow Rate 0.8 mL/min
Detection UV at 220 nm
Expected Retention Times Enantiomer 1: ~10.1 min, Enantiomer 2: ~11.5 min

This is an interactive data table. The values are representative and may vary based on the specific instrument and exact conditions.

Gas Chromatography (GC) for Volatile Samples

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. The sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase.

GC-FID (Flame Ionization Detection)

GC with a flame ionization detector (GC-FID) is a robust and widely used method for the quantification of organic compounds. nih.gov The eluting compounds from the GC column are burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms in the analyte. osti.gov

For the quantification of this compound, an internal standard method is often employed to improve accuracy and precision. The response factor of the FID can be influenced by the presence of heteroatoms like sulfur, which tends to reduce the signal compared to a hydrocarbon with the same number of carbon atoms. chromforum.org Therefore, it is crucial to determine the relative response factor of this compound against a suitable internal standard.

Illustrative GC-FID Parameters for Quantification:

ParameterCondition
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program 60 °C (hold 2 min), then 10 °C/min to 240 °C (hold 5 min)
Expected Retention Time ~ 12.8 minutes

This is an interactive data table. The values are representative and may vary based on the specific instrument and exact conditions.

GC-MS (Mass Spectrometry Detection)

Coupling gas chromatography with a mass spectrometer (GC-MS) provides a powerful tool for both the separation and structural identification of compounds. As components elute from the GC column, they enter the mass spectrometer where they are ionized, typically by electron impact (EI). nih.gov The resulting molecular ion and characteristic fragment ions produce a mass spectrum that serves as a molecular fingerprint.

The fragmentation of this compound in an EI-MS system is expected to be influenced by the functional groups present. Alpha-cleavage adjacent to the carbonyl group and fragmentation of the thiolane ring are likely pathways. libretexts.org The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a series of fragment ion peaks that can be used to confirm its structure. youtube.com

Hypothetical GC-MS Fragmentation Data for this compound:

m/z (mass-to-charge ratio)Proposed Fragment IdentityRelative Abundance (%)
144[M]+ (Molecular Ion)25
115[M - C2H5]+60
87[M - C3H5O]+100
57[C3H5O]+85
41[C3H5]+40

This is an interactive data table. The values are hypothetical and based on typical fragmentation patterns of similar compounds.

Chiral GC for Enantiomeric Purity

The presence of a stereocenter at the C3 position of the thiolane ring means that this compound exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, as they can exhibit different biological and chemical properties. longdom.org Chiral gas chromatography (GC) is a powerful technique for the separation of enantiomers. gcms.cznih.gov This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. nih.gov

For a ketone with a sulfur-containing heterocycle like this compound, derivatized cyclodextrin-based CSPs are often highly effective. gcms.cz These macromolecular structures create chiral cavities into which enantiomers can include themselves, with the stability of the transient complexes being dependent on the enantiomer's configuration. gcms.cz The selection of the specific cyclodextrin (B1172386) derivative and the GC temperature program are critical parameters that must be optimized to achieve baseline resolution.

Detailed Research Findings: The enantiomeric purity of a synthesized batch of this compound can be assessed using a GC system equipped with a suitable chiral column. By injecting a solution of the compound, two distinct peaks corresponding to the (R)- and (S)-enantiomers can be resolved. The enantiomeric excess (% ee) is then calculated from the integrated peak areas of the two enantiomers. For instance, a column such as a Rt-βDEXsm, which is known to separate a wide range of chiral compounds including ketones, would be a suitable choice for method development. gcms.cz The separation is driven by differences in the enthalpy and entropy of association between each enantiomer and the CSP.

Capillary Electrophoresis (CE) Techniques for Separation

Capillary electrophoresis (CE) offers a high-efficiency alternative to chromatographic methods for purity assessment. sciex.com In its simplest form, Capillary Zone Electrophoresis (CZE), separation is based on differences in the charge-to-mass ratio of analytes. sciex.com For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MECC), a mode of CE, is employed. In MECC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudostationary phase and enable the separation of neutral compounds.

To achieve enantiomeric separation, a chiral selector is added to the background electrolyte. nih.gov Sulfated cyclodextrins are commonly used chiral selectors in CE, offering excellent resolving power for a wide range of chiral compounds. nih.gov The separation mechanism relies on the differential partitioning of the enantiomers into the chiral selector's cavity, which imparts a different apparent mobility to each enantiomer, leading to their separation.

Detailed Research Findings: Method development for the chiral separation of this compound by CE would involve screening various types and concentrations of chiral selectors. The pH of the background electrolyte is another crucial parameter, as it can affect the charge of some selectors and the electroosmotic flow (EOF). nih.gov An optimized method would allow for the rapid determination of enantiomeric purity with very high separation efficiency (high theoretical plate counts), a hallmark of CE techniques. sciex.com

Quantitative NMR Spectroscopy for Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the concentration or purity of a substance without the need for an identical reference standard of the analyte. mestrelab.comfujifilm.com The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. fujifilm.comcore.ac.uk For absolute quantification, a certified internal standard of known purity and concentration is added to the sample. ox.ac.uk

The selection of the internal standard is critical; it must be stable, accurately weighed, and have at least one resonance signal that is in a clear region of the spectrum, free from overlap with any signals from the analyte or impurities. ox.ac.uk Furthermore, experimental parameters, particularly the relaxation delay (d1), must be set to be at least five times the longest spin-lattice relaxation time (T1) of both the analyte and the standard to ensure full magnetization recovery between scans, which is essential for accurate quantification. ox.ac.uk

Detailed Research Findings: To determine the purity of a this compound sample, a known mass of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) along with a precisely weighed amount of an internal standard like maleic acid or 1,4-dinitrobenzene. The ¹H NMR spectrum is then acquired under quantitative conditions. By comparing the integral of a well-resolved proton signal from the analyte (e.g., the methylene (B1212753) protons of the propanoyl group) with the integral of a known proton signal from the standard, the purity can be calculated using a standard formula. researchgate.net

Calculation Formula: Purity (%) = (Integral_analyte / N_analyte) * (N_std / Integral_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std

Hyphenated Techniques (e.g., LC-MS/MS, GC-IR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples. springernature.comjetir.org They provide separation of components in a mixture along with specific information for structural identification. chemijournal.com

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov For this compound, a reversed-phase HPLC method would first separate the compound from any impurities. The eluent would then be directed into the mass spectrometer. Electrospray ionization (ESI) in positive mode would likely generate the protonated molecular ion [M+H]⁺. In the tandem MS (MS/MS) stage, this parent ion is selected and fragmented via collision-induced dissociation (CID) to produce a characteristic pattern of daughter ions, providing a structural fingerprint of the molecule. This is exceptionally useful for confirming the identity of the analyte and for characterizing unknown impurities. nih.gov

GC-IR (Gas Chromatography-Infrared Spectroscopy): While GC-MS is more common, GC-IR provides complementary information. ojp.gov After components are separated by the GC column, they pass through a light pipe in an FTIR spectrometer, and a vapor-phase infrared spectrum is obtained for each component. This technique is particularly powerful for distinguishing between positional isomers, which may have very similar or identical mass spectra but will almost always have distinct IR spectra due to differences in their bond vibrations. ojp.gov For this compound, GC-IR would provide unambiguous confirmation of functional groups like the ketone carbonyl (C=O) and the C-S bonds of the thiolane ring.

Environmental Chemistry and Transformations of 1 Thiolan 3 Yl Propan 1 One if Applicable to Academic Studies

Photodegradation Pathways and Mechanisms

There is no available research on the photodegradation of 1-(Thiolan-3-yl)propan-1-one. Scientific studies have not yet investigated its potential to be broken down by sunlight in the atmosphere, water, or on soil surfaces. As a result, its direct and indirect photolysis pathways, quantum yields, and the identity of any resulting transformation products remain unknown.

Hydrolytic Stability and Degradation

Information regarding the hydrolytic stability of this compound is not present in the current body of scientific literature. There are no published studies that determine its rate of hydrolysis at different pH values, which is crucial for understanding its persistence in aquatic environments. Therefore, its susceptibility to abiotic degradation in water cannot be assessed.

Biotransformation and Biodegradation Studies (in environmental systems, not biological organisms)

There is a lack of academic research on the biotransformation and biodegradation of this compound in environmental systems. Studies investigating its susceptibility to microbial degradation in soil, sediment, or water have not been published. Consequently, the microorganisms, enzymatic pathways, and metabolic products involved in its potential breakdown in the environment have not been identified.

Adsorption and Leaching Studies in Environmental Matrices

No scientific data are available concerning the adsorption and leaching characteristics of this compound in environmental matrices. Research to determine its soil organic carbon-water partitioning coefficient (Koc) or its behavior in different soil types has not been conducted. This absence of information prevents an assessment of its potential mobility and the likelihood of it leaching into groundwater.

Future Research Horizons for this compound: A Prospective Analysis

While the specific compound this compound is not extensively documented in current scientific literature, its constituent functional groups—a saturated thiolane ring and a ketone—place it at the intersection of several dynamic areas of chemical research. The exploration of this molecule opens up numerous avenues for future investigation, from novel synthetic methodologies to advanced computational modeling and potential applications in materials science. This article outlines key future directions and emerging research areas centered on this promising chemical entity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Thiolan-3-yl)propan-1-one, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves acylation or Friedel-Crafts alkylation of tetrahydrothiophene (thiolan) derivatives. For example, chlorination of precursor ketones followed by thiolan ring substitution can be optimized using anhydrous conditions to minimize side reactions . Reaction temperature (e.g., 0–5°C for sensitive intermediates) and catalysts (e.g., Lewis acids like AlCl₃) significantly affect regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : The thiolan ring protons (δ 2.5–3.5 ppm) and ketone carbonyl (δ ~210 ppm in ¹³C NMR) are diagnostic.
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and C-S vibrations (600–700 cm⁻¹) confirm functional groups.
  • MS : Molecular ion peaks (e.g., m/z 158 for C₇H₁₀OS) and fragmentation patterns validate the backbone .
    • Validation : Cross-referencing with computational simulations (DFT) enhances accuracy .

Q. What are the key physicochemical properties (solubility, stability) of this compound under experimental conditions?

  • Methodology : Solubility tests in polar (DMSO, ethanol) vs. non-polar solvents (hexane) guide solvent selection for reactions. Stability studies (TGA/DSC) under varying pH and temperature reveal decomposition thresholds (~150°C for thermal stability) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths/angles and confirms stereochemistry. For example, thiolan ring puckering and ketone planarity can be validated against predicted torsion angles. Use of PLATON for validation checks (e.g., ADDSYM) detects missed symmetry .

Q. What strategies address contradictions in biological activity data across structural analogs (e.g., SAR studies)?

  • Methodology :

  • Comparative Analysis : Tabulate analogs (e.g., chlorine vs. methoxy substituents) to correlate substituent position/type with activity .
  • Statistical Validation : Multivariate regression models identify key descriptors (e.g., logP, H-bond donors) influencing bioactivity .
    • Case Study : Thiophene-containing analogs (e.g., 1-(thiophen-2-yl)propan-1-one) show distinct reactivity vs. thiolan derivatives due to sulfur’s oxidation state .

Q. How can computational modeling (e.g., MD, QM/MM) predict reactivity in catalytic or binding studies?

  • Methodology :

  • Docking Simulations : AutoDock Vina evaluates interactions with biological targets (e.g., enzymes with sulfur-binding pockets).
  • QM/MM : Hybrid quantum-mechanical/molecular-mechanical models simulate reaction pathways (e.g., ketone reduction to alcohol) .

Q. What experimental designs mitigate challenges in characterizing oxidation/reduction products?

  • Methodology :

  • Controlled Oxidation : Use mild oxidizing agents (e.g., mCPBA) to prevent over-oxidation of thiolan to sulfone .
  • In Situ Monitoring : LC-MS tracks intermediates during NaBH₄-mediated ketone reduction .

Data Contradiction Analysis

Q. How to reconcile discrepancies in crystallographic vs. computational bond-length predictions?

  • Resolution :

  • Error Analysis : Compare estimated standard deviations (ESDs) in SCXRD data with DFT convergence thresholds.
  • Thermal Motion Correction : Apply TLS (Translation-Libration-Screw) models in refinement to account for atomic displacement .

Q. Why do biological assays for analogs with minor substituent changes show opposing trends (e.g., activation vs. inhibition)?

  • Resolution :

  • Steric/Electronic Effects : Substituent positioning (e.g., meta vs. para) alters binding pocket access. MD simulations visualize steric clashes .
  • Assay Conditions : Control variables like buffer pH (affecting ionization) or solvent (DMSO% in cell-based assays) .

Structural and Functional Comparisons

(Referencing )

Compound Key Structural Difference Impact on Properties
This compoundTetrahydrothiophene ringEnhanced solubility vs. aromatic analogs
1-(Thiophen-2-yl)propan-1-oneAromatic thiophene ringHigher thermal stability, redox activity
1-(3-Chlorophenyl)propan-1-oneChlorine substituentIncreased logP, altered bioactivity

Key Citations

  • Crystallography: SHELX refinement , PLATON validation .
  • Synthesis: Chlorination/acylation protocols .
  • SAR: Substituent effect tables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.